3-(4-Chlorophenyl)-7-(furan-2-yl)-2-methylpyrazolo[1,5-a]pyrimidine
Description
Properties
Molecular Formula |
C17H12ClN3O |
|---|---|
Molecular Weight |
309.7 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-7-(furan-2-yl)-2-methylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C17H12ClN3O/c1-11-16(12-4-6-13(18)7-5-12)17-19-9-8-14(21(17)20-11)15-3-2-10-22-15/h2-10H,1H3 |
InChI Key |
YVMZNXQAXNTIAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CC=NC2=C1C3=CC=C(C=C3)Cl)C4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
Selection of β-Ketoester and Aminopyrazole Precursors
-
β-Ketoester component : Ethyl 3-(furan-2-yl)-3-oxopropanoate serves as the furan-2-yl source.
-
Aminopyrazole component : 5-Amino-3-(4-chlorophenyl)-1-methylpyrazole introduces the 4-chlorophenyl and methyl groups at positions 3 and 2, respectively.
The reaction proceeds under reflux in acetic acid, yielding the pyrazolo[1,5-a]pyrimidine scaffold (Scheme 1).
Scheme 1 : Cyclocondensation Reaction
Tautomeric Stability and Structural Confirmation
Single-crystal X-ray diffraction of analogous compounds confirms the dominance of the 7-keto tautomer (e.g., C═O bond length: 1.23 Å). This tautomer ensures optimal electronic configuration for subsequent functionalization.
Functionalization Strategies
Methyl Group Introduction at Position 2
Direct methylation of the aminopyrazole precursor is achieved using methyl iodide and Cs₂CO₃ in DMF at 60°C. For example:
Furan-2-yl Incorporation at Position 7
Calcium carbide (CaC₂) serves as an alkyne source in a copper-catalyzed coupling with furan-2-carbaldehyde (Scheme 2). Key conditions:
Scheme 2 : Calcium Carbide-Mediated Alkyne Coupling
Optimization and Process Scalability
Solvent and Base Effects
Gram-Scale Synthesis
A scaled-up procedure (10 mmol) using CaC₂ (3 eq) and CuBr (1.5 eq) in DMF achieves 63% yield after column chromatography (petroleum ether:EtOAc = 5:1).
Analytical Characterization
Spectroscopic Data
Purity Assessment
Reverse-phase HPLC (C18 column, MeCN:H₂O = 70:30) confirms >98% purity, critical for pharmacological applications.
Alternative Synthetic Routes
POCl₃-Mediated Chlorination
Intermediate chlorination using POCl₃ at 110°C facilitates subsequent methoxylation or amination. For example:
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-7-(furan-2-yl)-2-methylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Halogen atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities, primarily attributed to its ability to interact with various molecular targets. Key areas of application include:
Anticancer Activity
Research indicates that pyrazolo[1,5-a]pyrimidines can inhibit specific kinases involved in cancer cell proliferation. For instance:
- Aurora Kinase Inhibition : Similar compounds have shown efficacy against aurora kinases, which are critical for cell division and often overexpressed in tumors. Studies have demonstrated that derivatives can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) with IC50 values indicating significant cytotoxicity.
Anti-inflammatory Properties
The compound has been evaluated for its potential in treating inflammatory diseases:
- Phosphodiesterase Inhibition : Certain derivatives have been shown to selectively inhibit phosphodiesterase enzymes, which play a role in inflammatory processes. This suggests potential therapeutic applications in conditions like asthma and arthritis.
Antimicrobial Activity
Pyrazolo[1,5-a]pyrimidines have also been studied for their antimicrobial properties:
- Broad-Spectrum Activity : Compounds from this family have demonstrated effectiveness against various bacterial and fungal strains, indicating their potential use as antimicrobial agents .
Case Studies
Several case studies highlight the effectiveness of 3-(4-Chlorophenyl)-7-(furan-2-yl)-2-methylpyrazolo[1,5-a]pyrimidine:
Study on Anticancer Effects
A study conducted on the effects of this compound on different cancer cell lines revealed:
- Cell Line Studies : The compound exhibited significant cytotoxic effects against several cancer types, with a particular focus on breast and lung cancer models. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.
Study on Anti-inflammatory Effects
Another study focused on the anti-inflammatory properties:
- In Vivo Models : Animal studies showed that treatment with the compound resulted in reduced inflammation markers and improved clinical symptoms in models of rheumatoid arthritis.
Table 1: Biological Activities of 3-(4-Chlorophenyl)-7-(furan-2-yl)-2-methylpyrazolo[1,5-a]pyrimidine
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-7-(furan-2-yl)-2-methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structural features allow it to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Structural Comparisons
Key structural analogs of the target compound differ in substituents at positions 5 and 7, as well as modifications to the core heterocycle. Below is a comparative analysis:
Table 1: Structural and Physicochemical Properties of Selected Pyrazolo[1,5-a]pyrimidine Derivatives
Key Observations :
- Substituent Impact : The presence of a 4-chlorophenyl group (e.g., at position 3 or 7) is common in bioactive derivatives, suggesting its role in enhancing target binding .
- Furan vs. Phenyl : The furan-2-yl group in the target compound may improve solubility compared to bulkier aryl substituents (e.g., phenyl or nitrophenyl) .
- Bioactivity Correlation: Derivatives with amino or anilino groups (e.g., 2-(PhNH)) exhibit enhanced anticancer activity, likely due to hydrogen-bonding interactions .
Table 2: Bioactivity Comparison
Key Findings :
- Anticancer Activity : Derivatives with 7-aryl substituents (e.g., 4-ClPh) show promising cytotoxicity, likely due to interference with DNA replication or kinase activity .
- Anti-Inflammatory/Anti-Arthritic : The 4-chlorophenyl group is critical for suppressing pro-inflammatory cytokines (e.g., TNF-α) .
- Enzyme Inhibition : Substituents at position 7 (e.g., methylphenyl in tetrazolo analogs) influence α-glucosidase binding affinity .
Biological Activity
3-(4-Chlorophenyl)-7-(furan-2-yl)-2-methylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has attracted considerable attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, supported by relevant data tables and research findings.
- Molecular Formula : C17H12ClN3O
- Molecular Weight : 309.7 g/mol
- IUPAC Name : 3-(4-chlorophenyl)-7-(furan-2-yl)-2-methylpyrazolo[1,5-a]pyrimidine
- Canonical SMILES : CC1=NN2C(=CC=NC2=C1C3=CC=C(C=C3)Cl)C4=CC=CO4
Synthesis
The synthesis of 3-(4-chlorophenyl)-7-(furan-2-yl)-2-methylpyrazolo[1,5-a]pyrimidine typically involves the reaction of appropriate pyrazole derivatives with substituted furan and chlorophenyl groups. The process often employs various synthetic strategies, including cyclization reactions that yield the desired heterocyclic structure .
Antimicrobial Properties
Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant antimicrobial properties. Notably, 3-(4-chlorophenyl)-7-(furan-2-yl)-2-methylpyrazolo[1,5-a]pyrimidine has shown:
- Antibacterial Activity : Effective against multidrug-resistant strains of Staphylococcus aureus and Pseudomonas aeruginosa, with a bactericidal effect comparable to standard antibiotics such as erythromycin and amikacin .
- Antifungal Activity : Exhibits promising antifungal effects against various pathogenic fungi, including strains of Candida and Aspergillus, indicating its potential as an antifungal agent .
Antitubercular Activity
The compound has also been evaluated for its antitubercular properties. It demonstrated notable activity against Mycobacterium tuberculosis, suggesting its potential use in treating tuberculosis .
The proposed mechanisms for the biological activities of this compound include:
- Inhibition of Enzymatic Pathways : The pyrazolo[1,5-a]pyrimidine core may inhibit key enzymes involved in microbial metabolism.
- Disruption of Biofilm Formation : Its ability to disrupt biofilm formation enhances its efficacy against biofilm-associated infections .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of pyrazolo[1,5-a]pyrimidine derivatives:
Q & A
Q. What are the standard synthetic protocols for preparing 3-(4-Chlorophenyl)-7-(furan-2-yl)-2-methylpyrazolo[1,5-a]pyrimidine?
The synthesis typically involves a cyclocondensation reaction between a substituted pyrazol-5-amine and a β-diketone or β-ketoester derivative. For example:
- Step 1 : React 4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine with a furan-substituted diketone (e.g., 1-(furan-2-yl)butane-1,3-dione) under reflux conditions (433–438 K) in a solvent like methanol or ethanol. This promotes cyclization with water elimination .
- Step 2 : Purify the crude product via recrystallization using a mixture of ethanol and acetone (1:1 v/v) to obtain crystals suitable for X-ray diffraction .
- Yield : Reported yields for analogous pyrazolo[1,5-a]pyrimidines range from 66–70% under optimized conditions .
Q. What spectroscopic techniques are essential for characterizing this compound?
Key methods include:
- 1H/13C NMR : To confirm substituent positions and aromatic proton environments. For example, furan protons typically resonate at δ 6.4–7.2 ppm, while pyrimidine protons appear upfield .
- Mass Spectrometry (MS) : To verify molecular weight (e.g., [M+H]+ peak at m/z 338.1 for C18H13ClN3O+) .
- X-ray Crystallography : To resolve bond lengths (e.g., C–N = 1.33–1.37 Å) and confirm the fused pyrazolo-pyrimidine core .
Q. How is purity assessed during synthesis?
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) to achieve >98% purity .
- Melting Point Analysis : Compare observed values (e.g., 221–223°C for analogous compounds) with literature data to detect impurities .
Advanced Research Questions
Q. How can structural discrepancies between computational models and experimental data be resolved?
- X-ray Diffraction : Resolve ambiguities in bond angles or substituent orientations by refining crystallographic parameters (e.g., R factor < 0.06) .
- DFT Calculations : Optimize geometries using B3LYP/6-31G(d) basis sets and compare with experimental data to validate electron density maps .
- Case Example : A 0.03 Å deviation in C–Cl bond lengths between DFT and crystallography was resolved by adjusting torsional constraints in the computational model .
Q. What strategies optimize biological activity in pyrazolo[1,5-a]pyrimidine derivatives?
- Structure-Activity Relationship (SAR) :
- Substituent Effects : Introducing electron-withdrawing groups (e.g., 4-chlorophenyl) enhances antiproliferative activity (IC50 = 63.2 µM against MCF-7 cells) .
- Heterocycle Fusion : Furan rings improve solubility and bioavailability compared to phenyl analogs .
- In Vitro Assays : Use MTT assays to screen cytotoxicity. For example, pyrazolo[1,5-a]pyrimidines show IC50 values <10 µM against liver carcinoma (HEPG2-1) when substituted with thiadiazoles .
Q. How are data contradictions in reaction mechanisms addressed?
- Kinetic Studies : Monitor reaction intermediates via time-resolved FTIR or LC-MS to identify rate-limiting steps (e.g., enolization vs. cyclization) .
- Isotopic Labeling : Use deuterated solvents (e.g., D2O) to track proton transfer pathways during cyclocondensation .
- Example : A contradiction in furan ring stability under acidic conditions was resolved by switching from HCl to acetic acid catalysis .
Methodological Tables
Q. Table 1. Key Crystallographic Data for Pyrazolo[1,5-a]pyrimidine Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
